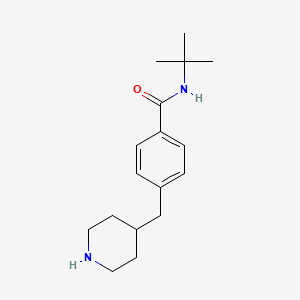
1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol is a chemical compound that features a trityl-protected imidazole ring attached to a prop-2-en-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol typically involves the protection of the imidazole ring with a trityl group, followed by the introduction of the prop-2-en-1-ol moiety. One common method involves the reaction of trityl chloride with imidazole in the presence of a base, such as triethylamine, to form 1-tritylimidazole. This intermediate is then reacted with propargyl alcohol under suitable conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the corresponding saturated alcohol.
Substitution: The trityl group can be removed under acidic conditions to yield the free imidazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the trityl group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of free imidazole derivatives.
Scientific Research Applications
1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trityl group provides steric protection, allowing the compound to selectively interact with its targets. The prop-2-en-1-ol moiety can undergo further chemical modifications, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(1-Tritylimidazol-4-yl)prop-2-en-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-(1-Tritylimidazol-4-yl)prop-2-yn-1-ol: Similar structure but with a triple bond instead of a double bond.
Uniqueness
1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol is unique due to its combination of a trityl-protected imidazole ring and a prop-2-en-1-ol moiety. This structure provides a balance of stability and reactivity, making it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C25H22N2O |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-(1-tritylimidazol-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C25H22N2O/c1-2-24(28)23-18-27(19-26-23)25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-19,24,28H,1H2 |
InChI Key |
OKOFQWSTTQSKEF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


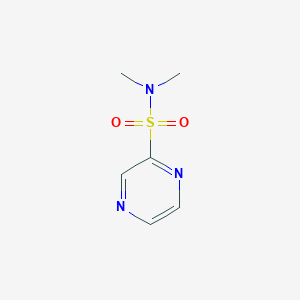
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid](/img/structure/B13980667.png)
![[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid](/img/structure/B13980683.png)
![N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B13980691.png)
![6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980693.png)
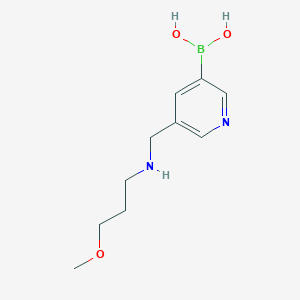
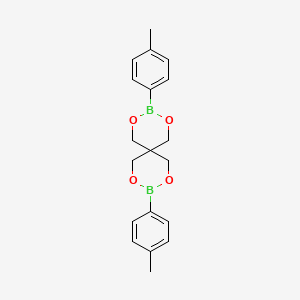
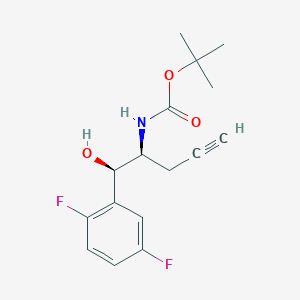
![(S)-3-benzyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B13980716.png)

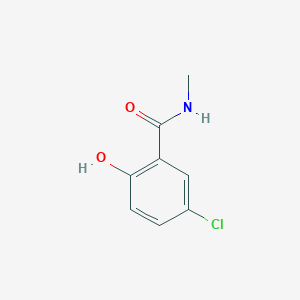
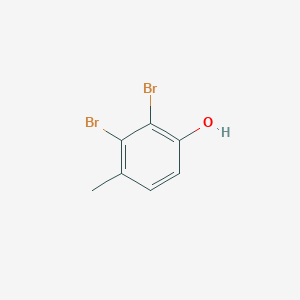
![2-[(3-Chloropropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B13980752.png)
